molecular formula C22H28N4O2 B2426991 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenyloxalamide CAS No. 898452-05-6

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenyloxalamide

Cat. No.: B2426991
CAS No.: 898452-05-6
M. Wt: 380.492
InChI Key: CNZJSHNDIFMQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17-8-10-18(11-9-17)20(26-14-12-25(2)13-15-26)16-23-21(27)22(28)24-19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJSHNDIFMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenyloxalamide is a synthetic compound recognized for its complex structure and potential biological activities. This compound belongs to the oxalamide class, characterized by its unique functional groups that may confer various pharmacological properties. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of approximately 380.5 g/mol. The structure features a piperazine moiety, which is critical for its biological interactions, along with a p-tolyl group that enhances its lipophilicity and receptor binding capabilities.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
CAS Number898452-05-6

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperazine Derivative : Reacting 4-methylpiperazine with a halogenated tolyl compound under basic conditions.
  • Coupling with Oxalamide : The intermediate is coupled with an oxalamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity , particularly through inhibition of cell proliferation in various cancer cell lines. Research has shown that compounds with similar structures often interact with cellular pathways involved in apoptosis and cancer progression.

Antidepressant Properties

The structural similarity of this compound to known psychoactive agents suggests potential antidepressant properties . Its interaction with serotonin receptors may modulate neurotransmission pathways, providing therapeutic effects in mood disorders.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound's lipophilic nature allows it to bind effectively to various receptors, influencing their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or neurotransmitter breakdown, contributing to its therapeutic effects.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Studies demonstrate significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a novel anticancer agent.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    K562 (Leukemia)10
  • Neuropharmacological Evaluations : Behavioral assays in animal models indicate that the compound may reduce depressive-like symptoms, supporting its role as a potential antidepressant.
  • Mechanistic Insights : Molecular docking studies reveal strong binding affinities for serotonin receptors, indicating possible mechanisms through which it exerts its antidepressant effects.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure comprises three modular components (Fig. 1):

  • Oxalamide core (N2-phenyloxalamide).
  • N1-sidechain : 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.

Disconnection at the Oxalamide Nitrogen

The oxalamide backbone is typically assembled via sequential nucleophilic acyl substitutions. Retrosynthetically, the molecule splits into:

  • N2-phenyloxalyl chloride (for coupling with the N1-amine).
  • 2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethylamine (as the N1 nucleophile).

Synthesis of the N1-Sidechain Amine

The ethylamine sidechain necessitates stereoelectronic control for introducing the 4-methylpiperazine and p-tolyl moieties. Two pathways emerge:

  • Path A : Alkylation of 4-methylpiperazine with a 2-(p-tolyl)ethyl electrophile (e.g., bromide).
  • Path B : Reductive amination of 2-(p-tolyl)ethanone with 4-methylpiperazine, followed by reduction to the amine.

Stepwise Synthesis of Key Intermediates

Preparation of N2-Phenyloxalyl Chloride

Oxalyl chloride reacts with aniline under anhydrous conditions (Eq. 1):
$$
\text{Oxalyl chloride} + \text{Aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N2-Phenyloxalyl Chloride} + \text{HCl} \quad
$$
Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0–5°C, 2 h. Yield: 85–92%.

Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethylamine

Pathway A: Alkylation of 4-Methylpiperazine

4-Methylpiperazine reacts with 2-bromo-1-(p-tolyl)ethane in the presence of a base (Eq. 2):
$$
\text{4-Methylpiperazine} + \text{2-Bromo-1-(p-tolyl)ethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(4-Methylpiperazin-1-yl)-1-(p-tolyl)ethane} \quad
$$
Challenges : Competing elimination (formation of styrene derivatives) necessitates polar aprotic solvents (DMF) and controlled temperatures (60°C, 12 h). Yield: 70–78%.

Pathway B: Reductive Amination

Condensation of 4-methylpiperazine with 2-(p-tolyl)ethanone using sodium triacetoxyborohydride (STAB) in dichloroethane (Eq. 3):
$$
\text{2-(p-Tolyl)ethanone} + \text{4-Methylpiperazine} \xrightarrow{\text{STAB, DCE}} \text{2-(4-Methylpiperazin-1-yl)-1-(p-tolyl)ethane} \quad
$$
Optimization : Excess ketone (1.2 eq.) minimizes dialkylation. Yield: 82–88%.

Reduction to Primary Amine

The intermediate ketone is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Eq. 4):
$$
\text{2-(4-Methylpiperazin-1-yl)-1-(p-tolyl)ethane} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethylamine} \quad
$$
Catalytic Alternative : Hydrogenation with Raney Ni (H2, 50 psi, 40°C) achieves similar yields (80–85%) with improved safety.

Final Coupling to Form N1-(2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl)-N2-Phenyloxalamide

Sequential Acylation

N2-Phenyloxalyl chloride reacts with the N1-amine in a two-step protocol (Eq. 5):

  • Formation of Monoamide :
    $$
    \text{N2-Phenyloxalyl Chloride} + \text{N1-Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate Monoamide} \quad
    $$
  • In Situ Activation and Coupling :
    The monoamide is activated with carbodiimide (EDC/HOBt) and coupled to the remaining amine (Eq. 6):
    $$
    \text{Monoamide} + \text{N1-Amine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound} \quad
    $$
    Yield : 65–72% after purification (silica gel chromatography).

One-Pot Oxalyl Chloride Method

A one-pot approach using excess oxalyl chloride and controlled addition of amines (Eq. 7):
$$
\text{Oxalyl Chloride} + \text{Aniline} \xrightarrow{\text{then N1-Amine}} \text{Target Compound} \quad
$$
Advantages : Reduced isolation steps; Yield : 60–68%.

Catalytic and Process Optimization

Palladium-Catalyzed Hydrogenation

The second patent highlights partially deactivated palladium catalysts (e.g., Pd/C treated with FeSO4) for selective reductions. Applied to intermediate nitro or nitrile groups, this method avoids over-reduction (Table 1):

Step Catalyst Conditions Yield (%)
Nitrile to Amine Pd/C (Fe-deact.) H2 (30 psi), H2SO4 88
Ketone to Alcohol Pd/C H2 (40 psi), MeOH 92

Acidic Hydrolysis

Concentrated sulfuric acid (30–55% wt.) facilitates hydrolysis of nitriles to amides or carboxylic acids, critical for precursor synthesis.

Challenges and Alternative Approaches

Regioselectivity in Oxalamide Formation

Competing bis-acylation is mitigated by:

  • Stepwise addition : Adding N1-amine after monoacylation of aniline.
  • Protective groups : Temporarily protecting the N1-amine with Boc, followed by deprotection post-coupling.

Purification of Hydrophilic Byproducts

The 4-methylpiperazine moiety’s polarity complicates isolation. Solutions include:

  • Ion-exchange chromatography : Separates cationic byproducts.
  • Crystallization : Ethanol/water mixtures induce precipitation of the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.